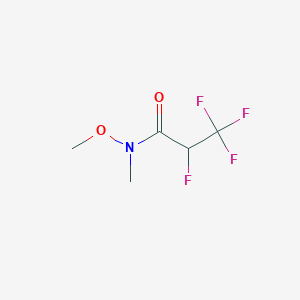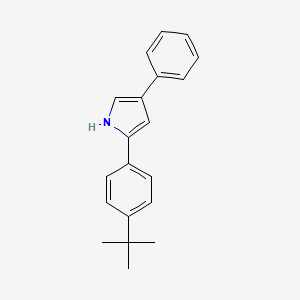
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is a complex organic compound that features a unique structure combining a carbazole core with fluorenyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common approach includes:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between the brominated fluorenyl compound and a boronic acid derivative of carbazole.
Final Coupling: The attachment of the phenyl group to the carbazole core through another coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Utilizing robotic systems for precise reagent addition and reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions can modify the fluorenyl and phenyl substituents.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Modified carbazole derivatives with altered electronic properties.
Reduction Products: Fluorenyl and phenyl derivatives with different functional groups.
Substitution Products: Compounds with various substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used in the development of OLEDs due to its unique electronic properties.
Biological Probes: As a fluorescent probe in biological imaging and diagnostics.
Material Science: In the creation of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its electronic structure, which allows it to participate in various electronic transitions. The molecular targets include:
Electron Transport Layers: In OLEDs and other devices.
Fluorescent Probes: Interacting with biological molecules to emit fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
3-(9H-Carbazol-9-yl)-9-phenyl-9H-fluorene: Lacks the bromine and p-tolyl substituents.
3-(3-Bromo-9H-fluoren-9-yl)-9-phenyl-9H-carbazole: Similar structure but without the p-tolyl group.
Uniqueness
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is unique due to the combination of bromine, p-tolyl, and phenyl substituents, which confer distinct electronic and optical properties, making it particularly valuable in optoelectronic applications.
Propiedades
Fórmula molecular |
C39H26N2 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
9-(4-methylphenyl)-9-(9-phenylcarbazol-3-yl)fluorene-3-carbonitrile |
InChI |
InChI=1S/C39H26N2/c1-26-15-18-28(19-16-26)39(35-13-7-5-11-31(35)33-23-27(25-40)17-21-36(33)39)29-20-22-38-34(24-29)32-12-6-8-14-37(32)41(38)30-9-3-2-4-10-30/h2-24H,1H3 |
Clave InChI |
SGGKKAZRMDKLJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)C#N)C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)



![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)



![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)
